Physicochemical Advantage: LogP Reduction by Phosphine Oxide Moiety
The phosphine oxide (P=O) group in 4-methyl-1,4-azaphosphinane 4-oxide hydrochloride is a key structural determinant of its physicochemical profile. A comprehensive medicinal chemistry analysis demonstrates that phosphine oxides are highly polar functional groups, leading to significantly reduced lipophilicity and enhanced aqueous solubility compared to common amide or sulfone isosteres [1]. The calculated LogP for the free base is -2.485, confirming its high polarity . This class-level inference of improved solubility and metabolic stability differentiates it from non-phosphorus containing piperidine analogs, which lack this strong hydrogen-bond accepting and polarity-enhancing feature [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: -2.485 (for free base 945460-43-5) |
| Comparator Or Baseline | Generic piperidine or non-phosphorus heterocycle (typically LogP >0) |
| Quantified Difference | Significant reduction in LogP, leading to higher aqueous solubility. |
| Conditions | In silico calculation and experimental comparison of matched molecular pairs [1]. |
Why This Matters
For procurement in drug discovery programs, this high polarity and solubility profile reduce the risk of late-stage attrition due to poor pharmacokinetics or solubility-limited bioavailability.
- [1] Finkbeiner, P.; Hehn, J.P.; Gnamm, C. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. J. Med. Chem. 2020, 63, 13, 7081–7107. View Source
